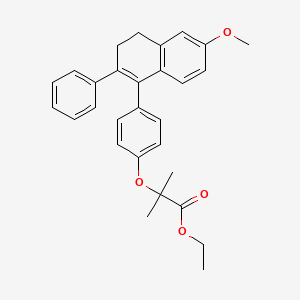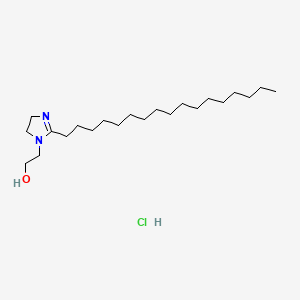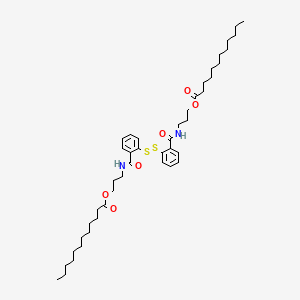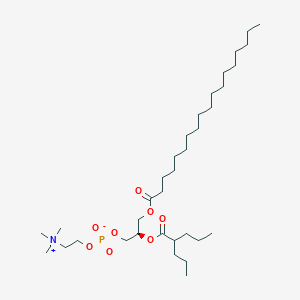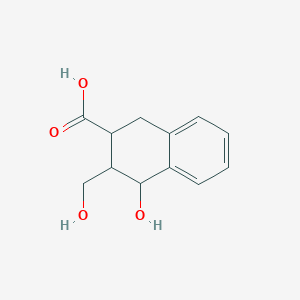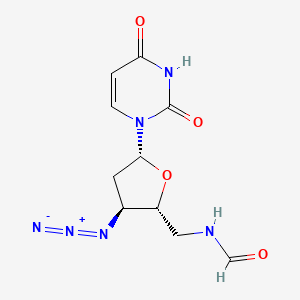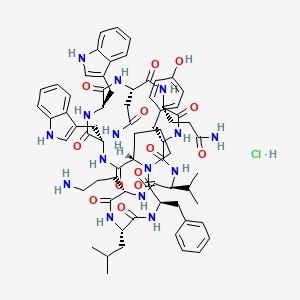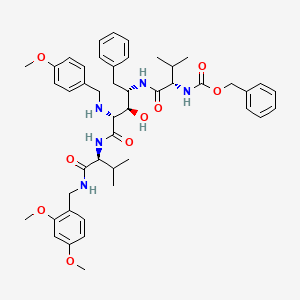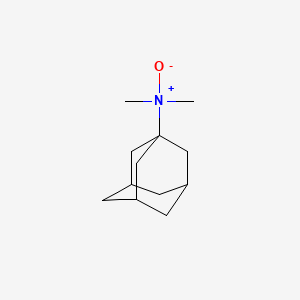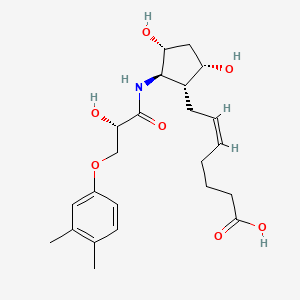
7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxy and amino groups. The final step involves the attachment of the heptenoic acid moiety under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentyl derivatives and heptenoic acid analogs. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of 7-(N-(2S-Hydroxy-2-(3,4-dimethylphenyloxy)ethylcarbonyl)-2-amino-3,5-dihydroxycylopentyl)-5-heptenoic acid lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
64768-61-2 |
|---|---|
Molecular Formula |
C23H33NO7 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[[(2S)-3-(3,4-dimethylphenoxy)-2-hydroxypropanoyl]amino]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H33NO7/c1-14-9-10-16(11-15(14)2)31-13-20(27)23(30)24-22-17(18(25)12-19(22)26)7-5-3-4-6-8-21(28)29/h3,5,9-11,17-20,22,25-27H,4,6-8,12-13H2,1-2H3,(H,24,30)(H,28,29)/b5-3-/t17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
UUPJCTDCRASSAX-DCRKOIBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC[C@@H](C(=O)N[C@H]2[C@@H](C[C@@H]([C@@H]2C/C=C\CCCC(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C(=O)NC2C(CC(C2CC=CCCCC(=O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
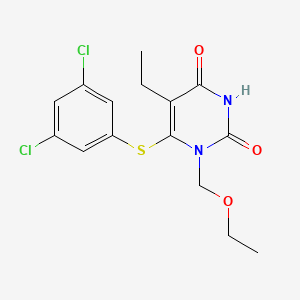
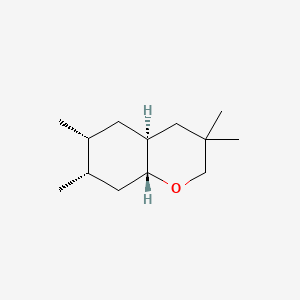

![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
